Fmoc-S-2-hydroxyethyl-L-cysteine
Overview
Description
Fmoc-S-2-hydroxyethyl-L-cysteine is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The IUPAC name of this compound is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(2-hydroxyethyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The molecular formula of Fmoc-S-2-hydroxyethyl-L-cysteine is C20H21NO5S, and its molecular weight is 387.45 . The InChI code for this compound is 1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 . The molecule contains a total of 50 bonds, including 29 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 2 hydroxyl groups, and 1 primary alcohol .Scientific Research Applications
Role in Biochemical Pathways
- Flavin-Containing Monooxygenases (FMOs) in Metabolism : Fmoc-S-2-hydroxyethyl-L-cysteine may be involved in pathways related to flavin-containing monooxygenases, which are crucial for the metabolism of xenobiotics. These enzymes help in detoxifying or activating drugs and chemicals via oxidation, making them more water-soluble for excretion or further metabolic processing. The specificity and efficiency of FMOs can influence the design of therapeutic agents, with implications for drug discovery and safety profiles due to their genetic variability and potential in reducing adverse drug interactions (Cashman & Zhang, 2006).
Antioxidant and Anti-inflammatory Applications
- N-Acetylcysteine (NAC) and Its Clinical Applications : Research into compounds like N-acetylcysteine, which shares a functional group with Fmoc-S-2-hydroxyethyl-L-cysteine, highlights the therapeutic potential of cysteine derivatives in managing conditions like cystic fibrosis by modulating inflammation and oxidative stress. These insights could suggest similar applications for Fmoc-S-2-hydroxyethyl-L-cysteine in enhancing antioxidant defenses and treating inflammatory diseases (Guerini et al., 2022).
Therapeutic and Nutritional Benefits
- Cysteine-enriched Supplements : The potential of cysteine-enriched dietary supplements in improving antioxidant status and managing diseases underscores the importance of cysteine and its derivatives in nutrition and therapy. This research avenue may extend to Fmoc-S-2-hydroxyethyl-L-cysteine, considering its role as a cysteine analog with possible benefits in enhancing glutathione synthesis and combating oxidative stress in various health conditions (McPherson & Hardy, 2011).
Application in Organic Synthesis
- Chemical Behavior in Organic Synthesis : The versatility of cysteine in organic synthesis, including its role in selective chemical modifications and reactions, provides a foundation for exploring Fmoc-S-2-hydroxyethyl-L-cysteine in similar contexts. Its potential in facilitating novel synthetic pathways or as a building block in peptide synthesis may offer new strategies in drug design and development (Darroudi & Mohammadi Ziarani, 2021).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVFUTVJUGBOW-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427285 | |
Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-S-2-hydroxyethyl-L-cysteine | |
CAS RN |
200354-35-4 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(2-hydroxyethyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200354-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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